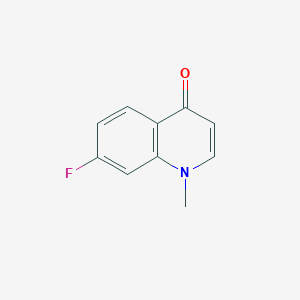

7-Fluoro-1-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-3-2-7(11)6-9(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEFZSNHLOWSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 1 Methylquinolin 4 1h One and Its Analogs

Convergent and Divergent Synthetic Routes for Quinolinone Cores

The construction of the fundamental quinolinone core can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Traditional Cyclization and Condensation Reactions

Classical methods for quinoline (B57606) and quinolinone synthesis remain foundational, often involving the condensation of anilines with a three-carbon component. researchgate.net These reactions, while established, can sometimes be limited by harsh conditions or the need for pre-functionalized substrates. frontiersin.org

Key traditional methods include:

Conrad-Limpach-Knorr Synthesis: This involves the reaction of anilines with β-ketoesters. The initial condensation can lead to either a 4-quinolinone (Conrad-Limpach) or a 2-quinolinone (Knorr), depending on the reaction conditions.

Gould-Jacobs Reaction: This method utilizes the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester or a similar derivative, followed by thermal cyclization to form a 4-hydroxy-3-carboxyquinoline ester, which can be subsequently converted to the quinolinone. mdpi.com This approach is particularly useful for synthesizing various quinolin-4-one derivatives. mdpi.com

Camps Cyclization: This involves the cyclization of an o-acylaminoacetophenone in the presence of a base. A notable development by Buchwald's group demonstrated a rapid, two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones using a copper-catalyzed amidation followed by Camps cyclization. mdpi.com

Friedländer Annulation: This reaction condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. researchgate.net Lanthanum chloride has been shown to be a highly regioselective mediator for this reaction. researchgate.net

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. researchgate.netresearchgate.net

A three-step protocol has been described for synthesizing 4-hydroxy-2-quinolone analogs, starting from isatoic anhydrides. nih.gov This involves N-alkylation of the isatoic anhydride, followed by reaction with a suitable partner and subsequent base-mediated condensation to yield the desired quinolone. nih.gov

Interactive Table: Comparison of Traditional Quinolinone Syntheses

| Reaction Name | Key Reactants | Primary Product Type | Key Features |

|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | 4-Quinolinone | Temperature-controlled regioselectivity |

| Knorr | Aniline, β-ketoester | 2-Quinolinone | Acid-catalyzed cyclization |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonic ester | 4-Hydroxy-3-carboxyquinoline | Versatile for 4-quinolinone derivatives mdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | 2- or 4-Quinolinone | Base-catalyzed intramolecular cyclization mdpi.com |

| Friedländer Annulation | o-Aminobenzaldehyde/ketone, α-Methylene compound | Substituted Quinoline | Forms the pyridine (B92270) ring researchgate.net |

| Pfitzinger Reaction | Isatin, α-Methylene carbonyl compound | Quinoline-4-carboxylic acid | Utilizes isatin as a key building block researchgate.netresearchgate.net |

Metal-Catalyzed Approaches (e.g., Palladium, Nickel) for Fluorinated Quinolones

The incorporation of fluorine into the quinolone structure is known to significantly enhance biological activity. nih.gov Metal-catalyzed reactions have become indispensable for the synthesis of fluorinated quinolones due to their mild reaction conditions and high functional group tolerance. nih.gov

Palladium-catalyzed reactions are particularly prominent in quinolone synthesis. nih.gov These methods often involve coupling and cyclization steps. For instance, 3-substituted quinolin-2(1H)-ones can be synthesized in moderate to good yields through the palladium-catalyzed reaction of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov Another approach involves the selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides, which proceeds via an electrophilic palladation of the aromatic ring. nih.gov

Nickel-catalyzed syntheses also offer an efficient and eco-friendly route to quinolines. For example, a nickel catalyst can facilitate the double dehydrogenative coupling of 2-aminobenzyl alcohol with other substrates at mild temperatures. organic-chemistry.org

The interaction of fluoroquinolones with metal ions is also a subject of study, as these compounds can form stable chelates with various metal ions, which can influence their properties. mdpi.com

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules with high structural diversity in a single step. researchgate.net These reactions are atom-economical and align well with the principles of green chemistry. nih.gov

Several MCRs have been developed for the synthesis of quinolinone derivatives. For example, a catalyst-free, three-component reaction of 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes has been reported to produce 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives in good to excellent yields. eurekaselect.combenthamdirect.com Another efficient one-pot, three-component reaction involves arylglyoxals, malononitrile, and 4-hydroxyquinolin-2(1H)-one, catalyzed by SBA-15, to afford pyrano[3,2-c]quinoline derivatives. researchgate.net

The Povarov reaction, a type of multicomponent reaction, is a powerful tool for constructing quinoline scaffolds. It generally involves the condensation of an aldehyde, an aniline, and a dienophile. researchgate.net

Regioselective and Stereoselective Synthesis of Fluorinated Quinolinones

The precise control of regioselectivity and stereoselectivity is crucial in the synthesis of complex fluorinated quinolinones, as the position of the fluorine atom and the stereochemistry can dramatically impact the molecule's properties.

A notable example is the development of an organocatalytic one-pot multistep transformation for the synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov This method, which proceeds via a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination sequence, utilizes simple starting materials under mild conditions to achieve high yields and diastereoselectivities. nih.gov

Another strategy for achieving regioselectivity is the use of synthetic surrogates for unstable intermediates. For instance, α-fluoronitroalkenes have been employed as synthetic equivalents of α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides to produce 4-fluoro-1,5-disubstituted-1,2,3-triazoles with high regioselectivity. rsc.org

Chemoenzymatic Synthesis and Biocatalysis in Quinone Derivative Production

The integration of biocatalysis into synthetic routes, known as chemoenzymatic synthesis, offers unparalleled regio- and stereoselectivity under mild, aqueous conditions. nih.govnih.gov This approach is increasingly being used for the synthesis of complex molecules, including quinone derivatives. nih.gov

Biocatalytic methods can be used to generate reactive intermediates, such as o-quinone methides, with precise chemoselectivity. nih.gov For example, α-ketoglutarate-dependent non-heme iron enzymes can selectively hydroxylate a benzylic C–H bond, leading to the formation of an o-quinone methide that can be trapped by nucleophiles or dienophiles in one-pot cascades. nih.gov This strategy allows for the efficient formation of C–C, C–N, C–O, and C–S bonds. nih.gov

Furthermore, chemoenzymatic cascades have been developed for the regeneration of essential cofactors like S-adenosylmethionine (SAM), which is a universal methyl donor in many biological processes. acs.org Such systems can facilitate SAM-dependent methylation reactions under ambient conditions. acs.org

Green Chemistry Principles in the Synthesis of 7-Fluoro-1-methylquinolin-4(1H)-one

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mun.ca These principles are increasingly being applied to the synthesis of quinolinones and their analogs.

Key green chemistry strategies in this context include:

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, or conducting reactions under solvent-free conditions. researchgate.net For example, an efficient synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one analogs has been achieved under solvent-free conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of atom-economical processes. nih.gov

Use of Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents reduces waste. nih.govorganic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has also been explored as an energy-efficient alternative to conventional heating. researchgate.net

One-pot syntheses and domino reactions are particularly attractive from a green chemistry perspective as they reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. nih.gov A one-pot approach for the synthesis of quinolone derivatives has been developed that proceeds via a linear/branched domino protocol under sustainable conditions. nih.gov

Solvent-Free and Aqueous Media Syntheses

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry.

In the realm of quinoline synthesis, solvent-free approaches have demonstrated considerable success. For instance, a one-step heterogeneous catalytic cyclization for preparing 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. This method offers a green and fascinating approach to a broad range of quinoline derivatives from simple starting materials. While not specifically detailing the synthesis of this compound, the principles are applicable to the synthesis of its precursors.

Aqueous media offer an attractive alternative to organic solvents due to their low cost, non-flammability, and environmental compatibility. The synthesis of fluoroquinolone derivatives has been successfully conducted in aqueous ethanol (B145695). For example, the reaction of 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthons with β-alanines has been carried out in 50% aqueous ethanol under reflux conditions, yielding the desired products in good yields. orientjchem.org Similarly, the synthesis of ciprofloxacin (B1669076) congeners has involved the use of aqueous hydrazine (B178648) in refluxing ethanol for the preparation of acyl hydrazides as key intermediates. nih.gov These examples underscore the feasibility of using water as a reaction medium for the synthesis of complex fluoroquinolone structures.

| Method | Key Features | Reactants/Catalyst | Conditions | Advantages |

| Solvent-Free | Heterogeneous Catalysis | Ketones, 2-Aminobenzophenones, Hβ Zeolite | Solvent-free | Green approach, simple starting materials |

| Aqueous Media | Nucleophilic Substitution | Fluoroquinolone synthons, β-alanines | 50% Aqueous ethanol, reflux | Reduced environmental impact, low cost |

Microwave-Assisted and Ultrasound-Assisted Protocols

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized chemical synthesis by enabling rapid, efficient, and often higher-yielding reactions compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been widely adopted for the synthesis of heterocyclic compounds, including quinolones. The rapid heating and localized superheating effects of microwaves can dramatically reduce reaction times and improve yields. For instance, the synthesis of 4-quinolone derivatives has been achieved under solvent-free microwave irradiation, highlighting an environmentally friendly approach. researchgate.netresearchgate.net In a comparative study, the synthesis of certain quinazolinone derivatives under microwave conditions (500 W, 70°C, 1.5 h) resulted in a 78% yield, whereas conventional heating at 84°C for 30 hours gave only a 55% yield. nih.gov

A bismuth(III) chloride-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation has been reported, offering a rapid and environmentally friendly method. nih.gov The optimization of this reaction showed that using ethanol as a solvent under microwave irradiation significantly increased the yield and reduced the reaction time. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.

Ultrasound has been effectively used in the synthesis of quinolone derivatives. A one-pot, solvent- and catalyst-free synthesis of new quinolone derivatives under ultrasonic irradiation was reported to be significantly faster than conventional methods, with a 90% yield achieved in just one minute. nih.gov The synthesis of ciprofloxacin derivatives has been investigated for their sonodynamic antibacterial activity, where ultrasound irradiation activates the compounds to produce reactive oxygen species. nih.gov Furthermore, an ultrafast ultrasound-assisted method for the synthesis of microporous organic networks has been developed for the efficient removal of quinolone antibiotics from water, showcasing another application of ultrasound in the lifecycle of these compounds. rsc.org

| Methodology | Conditions | Reaction Time | Yield | Reference Example |

| Microwave-Assisted | 500 W, 70°C, 1.5 h | 1.5 hours | 78% | Quinazolinone synthesis nih.gov |

| Conventional Heating | 84°C | 30 hours | 55% | Quinazolinone synthesis nih.gov |

| Ultrasound-Assisted | Ultrasonic irradiation | 1 minute | 90% | Quinolone derivatives synthesis nih.gov |

Atom Economy and Waste Minimization in Quinolinone Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy signifies a more sustainable process with minimal waste generation.

The traditional measure of reaction efficiency, percentage yield, often fails to account for the generation of stoichiometric byproducts that contribute to waste. rsc.org In contrast, atom economy provides a more holistic view of the "greenness" of a synthesis.

In the context of quinolinone synthesis, striving for high atom economy involves designing reactions that maximize the incorporation of atoms from the starting materials into the final quinolinone structure. This can be achieved through addition reactions, rearrangements, and catalytic cyclizations, which are inherently more atom-economical than substitution and elimination reactions that generate stoichiometric byproducts.

Minimizing waste in quinolinone synthesis also involves the use of recyclable catalysts, avoiding the use of protecting groups, and choosing solvents that can be easily recycled or are environmentally benign.

Synthesis of Precursors and Intermediates for this compound Derivatization

The synthesis of precursors and intermediates is a critical step in the development of new analogs of this compound. The strategic introduction of functional groups onto the quinolinone scaffold allows for a wide range of derivatizations to explore structure-activity relationships.

The general structure of fluoroquinolones offers several positions for chemical modification, including the N-1 substituent, the C-7 substituent, and the C-3 carboxylic acid group. nih.gov The synthesis of novel fluoroquinolone derivatives often involves the preparation of a core intermediate that can be readily functionalized.

For instance, a series of new hydroxamic acid derivatives of fluoroquinolones were synthesized from a quinolone ester precursor. jst.go.jp This precursor was first hydrolyzed to the corresponding carboxylic acid, which was then coupled with a hydroxylamine (B1172632) derivative to yield the final products. jst.go.jp This multi-step synthesis highlights the importance of having a versatile starting material for creating a library of analogs.

The synthesis of novel ciprofloxacin congeners with a spirocyclic amine periphery at the C-7 position also relies on the preparation of key intermediates. nih.gov In this case, a Boc-protected spirocyclic diamine was coupled with the core fluoroquinolone structure, followed by deprotection and further functionalization. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of 7 Fluoro 1 Methylquinolin 4 1h One

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorinated Quinolinone Core

The reactivity of the quinolinone core is a delicate balance between the electron-richness of the benzene (B151609) ring and the electron-deficient nature of the pyridinone ring. The presence of a fluorine atom at the 7-position further modulates this reactivity.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the quinoline (B57606) ring system generally favors the benzene portion, as the nitrogen atom in the pyridinone ring deactivates it towards electrophiles. researchgate.net For 7-Fluoro-1-methylquinolin-4(1H)-one, electrophilic substitution is predicted to occur primarily at the C5 and C8 positions of the benzene ring. researchgate.net The fluorine atom at C7, being an ortho, para-director, would further activate the C8 position and to a lesser extent, the C6 position. However, steric hindrance from the adjacent methyl group on the nitrogen might influence the regioselectivity. For instance, nitration of the related 7-fluoro-1H-quinazolin-4-one under mixed acid conditions yields the 8-nitro derivative as the major product.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic attack preferentially occurs on the electron-deficient pyridinone ring, typically at the C2 and C4 positions. researchgate.netquora.com In the case of this compound, the C4 position, bearing the carbonyl group, is highly activated towards nucleophilic attack. The fluorine atom at C7 can also be a site for nucleophilic substitution, although this generally requires harsh reaction conditions. The success of a nucleophilic substitution reaction is also dependent on the nature of the leaving group. mdpi.com While fluoride (B91410) is generally a poor leaving group, its displacement can be achieved under specific conditions. quora.com Recent advancements have shown that C-H nucleophilic fluorination of quinolines can be achieved without the formation of stable Meisenheimer intermediates through a concerted electron-fluoride-proton transfer mechanism. acs.org

Oxidative and Reductive Transformations of this compound

The quinolinone scaffold is susceptible to both oxidative and reductive transformations, which can lead to a variety of degradation products or functionally altered molecules.

Oxidative Transformations:

Fluoroquinolones, a class of compounds to which this compound belongs, can be degraded through advanced oxidation processes (AOPs). mdpi.com These processes generate highly reactive species like hydroxyl radicals (•OH) which can attack the aromatic ring, leading to hydroxylation, defluorination (substitution of the fluorine atom with a hydroxyl group), and cleavage of side chains. mdpi.comresearchgate.net Studies on similar fluoroquinolones have shown that oxidation with agents like manganese oxide (δ-MnO2) primarily targets the piperazine (B1678402) moiety, if present, leading to dealkylation and hydroxylation, while the quinolone ring remains largely intact. nih.govresearchgate.net Electrochemical oxidation has also been explored as a method for degrading fluoroquinolones, with the degradation mechanism being dependent on the applied voltage. nih.gov At lower voltages, reactions may initiate at substituent groups, while at higher voltages, hydroxyl radicals generated at the electrode lead to substitution on the core ring structure. nih.gov

Reductive Transformations:

The pyridinone ring of the quinolinone system can undergo reduction. Catalytic hydrogenation, for instance, can reduce the double bond in the pyridinone ring. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction.

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the late-stage functionalization of the quinolinone core, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

The fluorine atom at the 7-position, while generally unreactive towards nucleophilic substitution, can participate in certain palladium-catalyzed cross-coupling reactions. More commonly, a bromo or chloro substituent would be introduced at a specific position to facilitate reactions like Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation). These reactions are invaluable for creating libraries of analogs with diverse functionalities.

C-H Activation:

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds. For this compound, transition metal catalysts could potentially be used to selectively activate and functionalize the C-H bonds of the benzene or pyridinone rings, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Photochemical and Photoinduced Reactivity Studies

Fluoroquinolones are known to be photosensitive, and their photochemical behavior is an important area of study, particularly in the context of their environmental fate and potential for phototoxicity.

Upon absorption of light, this compound can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. mdpi.com This excited triplet state can then participate in various photochemical reactions. Potential photoreactions include:

Photodefluorination: The C-F bond can be cleaved upon photoexcitation, leading to the formation of a radical intermediate that can then abstract a hydrogen atom from the solvent or another molecule.

Photo-oxidation: In the presence of oxygen, the excited quinolone can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals, which can then lead to oxidative degradation of the molecule or other nearby substrates. mdpi.com

Photodimerization: Depending on the concentration and solvent, intermolecular [2+2] cycloaddition reactions could occur between two excited quinolone molecules.

The specific photochemical pathways are influenced by the substituents on the quinolone ring. mdpi.com

Understanding Tautomerism and Isomerization in 4(1H)-Quinolones

4(1H)-Quinolones can exist in tautomeric forms, primarily the keto (4-oxo) form and the enol (4-hydroxy) form.

For this compound, the equilibrium lies overwhelmingly towards the 4-oxo tautomer. The presence of the N-methyl group prevents the formation of the 4-hydroxyquinoline (B1666331) tautomer through simple proton transfer. However, related quinolone systems without the N-alkylation can exhibit this tautomerism. nih.govresearchgate.net Theoretical calculations on related quinolone esters have shown a preference for the hydroxyquinoline form, with the energy difference between the tautomers being influenced by the position of substituents. nih.gov The isomerization of related o-quinones to p-quinone methides has been shown to be a base-catalyzed process, suggesting that the local chemical environment can influence isomeric equilibria. nih.gov

Enzyme-Catalyzed Mechanisms of Quinone Biosynthesis and Analog Preparation

While the specific enzymatic synthesis of this compound may not be documented, the biosynthesis of related quinolone structures provides insights into potential biocatalytic approaches.

The biosynthesis of many complex natural products, including some antibiotics, involves enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). wikipedia.orgnih.gov These enzymatic assembly lines can construct complex molecular scaffolds from simple building blocks. For example, the biosynthesis of quinolactacins involves a non-ribosomal-peptide-synthetase-catalyzed Dieckmann condensation to form the quinolone ring. nih.gov

In principle, engineered enzymes could be developed to produce this compound or its precursors. This could involve:

Directed Evolution of PKSs or NRPSs: Modifying the enzymes to accept fluorinated building blocks.

Halogenase Enzymes: Utilizing enzymes that can regioselectively install a fluorine atom onto the quinolone scaffold.

Methyltransferase Enzymes: Employing enzymes to specifically methylate the nitrogen atom of a 7-fluoro-4-quinolone precursor.

This biocatalytic approach offers the potential for more sustainable and stereoselective syntheses compared to traditional chemical methods.

Computational Chemistry and Theoretical Studies of 7 Fluoro 1 Methylquinolin 4 1h One

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. aps.org It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to compute optimized geometries and various molecular parameters. nih.govrjptonline.org These calculations can also elucidate properties like the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. nih.gov The insights from DFT support the understanding of drug-like properties and pharmacokinetic predictions. frontiersin.org

Table 1: Representative DFT Calculation Parameters for Quinoline Derivatives

| Parameter | Typical Value/Method | Reference |

| Functional | B3LYP | nih.govrjptonline.org |

| Basis Set | 6-311G(d,p) | nih.govrjptonline.org |

| Application | Geometry Optimization, Electronic Properties | nih.govrjptonline.org |

| --- | --- | --- |

This table is for illustrative purposes and actual values may vary based on the specific study.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com FMO analysis is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. numberanalytics.com For quinoline derivatives, DFT calculations are employed to determine the HOMO and LUMO energy levels and their distribution across the molecular backbone. researchgate.netresearchgate.net

Table 2: Illustrative FMO Data for Quinoline Derivatives

| Orbital | Energy (eV) (Example) | Significance | Reference |

| HOMO | -5.83 | Electron-donating capability | researchgate.net |

| LUMO | -3.16 | Electron-accepting capability | researchgate.net |

| HOMO-LUMO Gap | 2.67 | Chemical reactivity indicator | researchgate.net |

| --- | --- | --- | --- |

Note: The values presented are examples from related quinoline structures and serve for illustrative purposes.

Conformational Analysis and Tautomeric Preferences (4-hydroxy/4-oxo)

Many quinoline derivatives, particularly those with a hydroxyl group at the 4-position, can exist in different tautomeric forms: the 4-hydroxy and the 4-oxo (or quinolon-4-one) forms. arabjchem.orgresearchgate.net Computational studies, often complemented by experimental techniques like NMR spectroscopy, are crucial for determining the relative stability of these tautomers. researchgate.net Theoretical calculations can predict the energy differences between conformers in various solvents, revealing that the preference for one tautomer over another can be solvent-dependent. rsc.org For instance, studies on related 7-hydroxyquinoline (B1418103) compounds have investigated the tautomerism between the enol (azo) and hydrazone forms, showing that the equilibrium can be influenced by the solvent environment. beilstein-journals.org The keto-form of 4-hydroxy-4(1H)-quinolone has been shown to be favored in the crystal structure and in polar solutions. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Mechanistic Insights

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds and provides insights into reaction mechanisms. Theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netnih.gov For quinoline derivatives, DFT calculations have been used to simulate IR and NMR spectra, and the results have shown good agreement with experimental data. nih.govrsc.org Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov These theoretical predictions can help assign experimental peaks and confirm the proposed structures of complex molecules. nih.gov

Reaction Mechanism Elucidation via Computational Pathways for 7-Fluoro-1-methylquinolin-4(1H)-one Synthesis and Transformations

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways for the synthesis and transformation of molecules like this compound. For example, the mechanism for the formation of certain quinoline derivatives has been proposed to proceed through steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov Similarly, computational studies have been used to understand the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), suggesting the involvement of a 4-formyl-2-quinolone intermediate. nih.gov

In Vitro Biological Target Engagement and Structure Activity Relationship Sar Studies of 7 Fluoro 1 Methylquinolin 4 1h One Analogs

Enzyme Inhibition and Activation Profiles in Cell-Free Systems

Analogs of 7-fluoro-1-methylquinolin-4(1H)-one have been investigated for their ability to inhibit or activate a range of enzymes in cell-free assays. The primary targets identified are bacterial topoisomerases, but inhibitory activity against other enzymes has also been reported.

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. tandfonline.comnih.gov The introduction of a fluorine atom at the C-6 position of the quinolone core was a significant breakthrough, leading to enhanced inhibition of DNA gyrase. tandfonline.com Some novel benzopyrano ucsd.edunih.govpyrrol-4(1H)-one derivatives have demonstrated equivalent dual-targeting activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. nih.gov

Beyond topoisomerases, certain quinolinone analogs exhibit inhibitory effects on other enzyme systems. For instance, a fluorinated 7-phenyl-pyrroloquinolinone derivative was found to inhibit tubulin assembly. researchgate.net Another study on 7-hydroxy-4-methylquinolin-2(1H)-one analogues showed potential inhibition of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Furthermore, a specific analog, 1-(7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-(1H-indazol-4-yl)urea, has been identified as an antagonist of the Transient receptor potential cation channel subfamily V member 1 (TRPV1), a non-selective cation channel involved in pain sensation. ucsd.edu

The following table summarizes the enzyme inhibition data for various quinolinone analogs.

| Compound Class/Analog | Target Enzyme(s) | Observed Effect | Reference(s) |

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Inhibition, enhanced by C-6 fluorine substitution | tandfonline.comnih.gov |

| Benzopyrano ucsd.edunih.govpyrrol-4(1H)-one derivatives | DNA Gyrase, Topoisomerase IV | Dual-targeting inhibition | nih.gov |

| Fluorinated 7-phenyl-pyrroloquinolinone | Tubulin | Inhibition of tubulin assembly | researchgate.net |

| 7-Hydroxy-4-methylquinolin-2(1H)-one analogues | Epidermal Growth Factor Receptor (EGFR) | Potential inhibition | researchgate.net |

| 1-(7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-(1H-indazol-4-yl)urea | Transient receptor potential cation channel V1 (TRPV1) | Antagonist activity (IC₅₀: 34 nM) | ucsd.edu |

| 4-Hydroxyquinazoline derivatives | Poly(ADP-ribose) polymerase 1 (PARP1) | Inhibition (IC₅₀: 63.81 ± 2.12 nM for compound B1) | mdpi.com |

Modulatory Effects on Cellular Pathways: In Vitro Mechanistic Insights (e.g., Apoptosis Induction in Cell Lines)

The cytotoxic effects of this compound analogs in cancer cells are often mediated by their ability to modulate key cellular pathways, most notably the induction of apoptosis or programmed cell death.

Several studies have provided mechanistic insights into how these compounds trigger apoptosis. A fluorinated 7-phenyl-pyrroloquinolinone derivative was shown to induce apoptosis in a time- and concentration-dependent manner in leukemia cell lines. researchgate.net The apoptotic cascade initiated by this compound involved several key events:

Cell Cycle Arrest: A strong arrest in the G2/M phase of the cell cycle. researchgate.net

Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS. researchgate.net

Mitochondrial Depolarization: A corresponding depolarization of the mitochondrial membrane. researchgate.net

Caspase Activation: Activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net

Downregulation of Anti-apoptotic Proteins: A decrease in the expression of proteins that normally protect the cell from apoptosis. researchgate.net

Similarly, the genistein (B1671435) derivative DFOG was found to cause apoptotic cell death in human ovarian cancer cells, which was associated with the attenuation of FoxM1 and its downstream targets like survivin and cdc25B. nih.gov Furthermore, 4-phenyl-2-quinolone (4-PQ) derivatives have been shown to induce G2/M arrest and apoptosis by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov The survivin inhibitor MX-106 also functions by selectively suppressing survivin expression, which in turn induces apoptosis in cancer cells. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For quinolinone analogs, SAR studies have identified key structural features that influence their efficacy as antibacterial and anticancer agents.

The general fluoroquinolone scaffold, 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid, has been extensively studied. researchgate.net Key SAR findings include:

N-1 Substituent: The substituent at the N-1 position is crucial for potency. Small alkyl groups like methyl or ethyl, and particularly a cyclopropyl (B3062369) group, are often associated with high antibacterial activity. researchgate.net

C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase.

C-4 Carbonyl: The C-4 keto group is also critical for activity.

C-7 Substituent: The substituent at the C-7 position, often a piperazine (B1678402) or a similar heterocyclic ring, influences the spectrum of activity and pharmacokinetic properties.

C-8 Position: Substitution at the C-8 position can modulate activity, although halogenation at this position can sometimes lead to phototoxicity. nih.gov

For anticancer activity, the SAR can differ. In a series of 7-hydroxy-4-methylquinolin-2(1H)-one analogues evaluated for anticancer activity, a naphthalene (B1677914) carboxamide derivative demonstrated significant activity against several cancer cell lines. researchgate.net In the case of the survivin inhibitor MX-106, the 8-hydroxyquinoline (B1678124) moiety was determined to be important for its antiproliferative effects. nih.gov

The following table provides a summary of key SAR findings for quinolinone analogs.

| Position | Favorable Substituents/Features | Effect | Reference(s) |

| N-1 | Cyclopropyl, Ethyl, Methyl | Enhances antibacterial potency | researchgate.net |

| C-3 | Carboxylic Acid | Essential for DNA gyrase binding | nih.gov |

| C-6 | Fluorine | Greatly enhances antibacterial activity (gyrase inhibition) | tandfonline.com |

| C-7 | Piperazine, Pyrrolidinyl rings | Influences antibacterial spectrum and pharmacokinetics | researchgate.net |

| C-8 | Methoxy, Halogen | Modulates activity; halogen can increase phototoxicity | nih.gov |

| 8-OH | Hydroxyl group (on quinoline (B57606) core) | Important for antiproliferative activity in some anticancer analogs | nih.gov |

The introduction of fluorine into the quinolinone scaffold has a profound impact on biological activity, a well-established strategy in medicinal chemistry. tandfonline.comresearchgate.netnih.gov The position of the fluorine atom is critical and can dramatically alter the compound's properties.

C-6 Fluorine: The most significant and well-known example is the fluorine atom at the C-6 position of the fluoroquinolone antibiotics. This single substitution was found to enhance the inhibition of DNA gyrase by 2- to 17-fold, leading to a substantial increase in antibacterial potency. tandfonline.com This enhancement is attributed to improved binding with the enzyme-DNA complex. tandfonline.com

C-7 Fluorine: In the context of the parent compound, this compound, the fluorine at the C-7 position is a defining feature. While the C-6 position is classic for antibacterial activity, substitutions at other positions, including C-7 and C-8, are explored to modulate the spectrum of activity, target different enzymes, or improve pharmacokinetic profiles. nih.govresearchgate.net

C-2 and C-8 Fluorine: Studies on 4-methylquinoline (B147181) derivatives revealed that the position of fluorine substitution dramatically affects mutagenicity. Fluorine substitution at the C-2 position completely abolished the mutagenic activity of 4-methylquinoline, likely by preventing the metabolic formation of a mutagenic epoxide. nih.gov In contrast, a 7-fluoro-4-methylquinoline (B114594) derivative remained highly mutagenic. nih.gov Furthermore, halogenation at the C-8 position of fluoroquinolones has been associated with an increased risk of phototoxicity. nih.gov

The strategic placement of fluorine can also improve metabolic stability by blocking sites susceptible to cytochrome P450 metabolism, thereby increasing the drug's half-life. researchgate.netnih.gov The high electronegativity of fluorine can also alter the pKa of nearby functional groups, which can influence bioavailability and receptor binding affinity. tandfonline.comnih.gov

Influence of N-Methylation and Other N-Substituents

In certain classes of quinoline derivatives, the introduction of an N-1 methyl group has been reported to be detrimental to biological activity. For instance, in a series of quinoline-benzimidazole hybrids designed as anticancer agents, SAR studies revealed that the incorporation of an N1-methyl group had a deleterious effect on their potency. rsc.org This suggests that for some receptor-ligand interactions, an unsubstituted N-1 position or the presence of a hydrogen atom may be crucial for forming key hydrogen bonds or for maintaining an optimal conformational arrangement within the binding pocket.

Conversely, in other molecular frameworks, N-alkylation is a viable strategy for modulating activity. The conversion of 4-hydroxyquinoline (B1666331) precursors to bioactive derivatives through alkylation at the N-1 position is a common synthetic step, indicating the general tolerance and potential importance of N-substituents. mdpi.com For example, studies on 5,6,7,8-tetrahydroquinoline (B84679) derivatives showed that methylation of the 8-amino group could significantly enhance inhibitory activity against specific enzymes. nih.gov Furthermore, research on almiramide analogs, which are N-methylated lipopeptides, demonstrated that the degree of N-methylation is a key factor in their anti-parasitic activity. These studies found that analogs with a single methyl group on specific amide nitrogens showed greater potency than their permethylated counterparts, highlighting that a nuanced approach to N-methylation is required for optimization. nih.gov

The nature of the substituent at the N-1 position also plays a crucial role. In the development of inhibitors for Hepatitis C Virus (HCV) polymerase, a 1-(2-cyclopropylethyl) group was identified as a favorable substituent, contributing to the potent inhibitory profile of the lead compound. acs.org This indicates that larger, more complex alkyl groups can be accommodated at the N-1 position and can be optimized to enhance binding affinity and cellular activity.

The table below summarizes the observed influence of N-substituents on the activity of various quinoline-based scaffolds.

| Scaffold/Target | N-Substituent | Observed Effect on Activity | Reference |

| Quinoline-benzimidazole hybrids (Anticancer) | Methyl | Deleterious | rsc.org |

| Almiramide Analogs (Anti-parasitic) | Single Methyl | Increased Potency vs. Permethylated | nih.gov |

| 8-Amino-5,6,7,8-tetrahydroquinoline (Enzyme Inhibition) | Methyl (on 8-amino) | Increased Potency | nih.gov |

| 4-Hydroxy-2(1H)-quinolinone (HCV Polymerase) | 2-Cyclopropylethyl | Favorable for Potency | acs.org |

Role of Substituents at C-2, C-3, and other Quinolinone Ring Positions

The biological activity of quinolinone derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic ring system. SAR studies have systematically explored modifications at positions C-2, C-3, C-6, and C-7, revealing distinct roles for each position in modulating potency and selectivity.

C-2 Position: Historically, the C-2 position of the quinolone ring was considered highly sensitive to substitution, with modifications often leading to a significant loss of biological activity. nih.gov Early studies on quinolone antibacterials showed that simple substitutions, such as with methyl or hydroxyl groups, were generally unfavorable. nih.gov However, more recent research has identified exceptions. For instance, quinolone derivatives where a ring is fused between the N-1 and C-2 positions, such as in sulfur-bridged analogs, have been reported to possess high in vitro activity. nih.gov This suggests that while small, simple substituents may be detrimental, more complex, rigid structures that constrain the conformation of the quinolone core can be tolerated and even enhance activity.

C-3 Position: In contrast to the C-2 position, substitution at the C-3 position is often not only well-tolerated but is frequently essential for potent biological activity. For a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, SAR investigations identified an absolute requirement for a substituent at the C-3 position. acs.org Similarly, the development of potent HCV polymerase inhibitors involved the introduction of a large 1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl moiety at this position. acs.org The C-3 position is often a key vector for introducing diverse chemical functionalities that can engage with specific pockets of a biological target. For antibacterial quinolones, a 3-carboxylate group is considered a cornerstone for activity, as it is essential for binding to the DNA gyrase enzyme. mdpi.com The synthesis of various 3-(heteroaryl)quinolin-2(1H)-ones as potential Hsp90 inhibitors further underscores the versatility and importance of this position for achieving potent and selective target engagement. nih.gov

Other Ring Positions (C-6, C-7): Substitutions on the benzo moiety of the quinolinone ring, particularly at positions C-6 and C-7, are critical for fine-tuning the electronic properties and pharmacological profile of the compounds. The introduction of a fluorine atom at the C-6 position was a landmark discovery in the development of fluoroquinolone antibiotics, as it markedly improved their antimicrobial spectrum and potency compared to non-fluorinated analogs. mdpi.com The parent compound's fluorine at the C-7 position is another common modification in this class. In the context of anticancer agents, quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been optimized by placing Michael acceptor groups at the C-6 position to achieve irreversible binding. nih.gov

The table below provides a summary of the general SAR findings for various positions on the quinolinone ring.

| Position | General Finding | Examples of Favorable Substituents | Reference(s) |

| C-2 | Generally unfavorable for simple substituents. | Fused rings (e.g., sulfur-bridged analogs) | nih.gov |

| C-3 | Often essential for activity. | Carboxylate, Methanol, Heteroaryl groups, Benzothiadiazine | mdpi.comacs.orgacs.orgnih.gov |

| C-6 | Important for modulating electronic properties and potency. | Fluorine, Michael acceptors | mdpi.comnih.gov |

| C-7 | Important for modulating electronic properties and potency. | Fluorine | - |

Pharmacophore Modeling and Ligand-Based Drug Design Principles (without direct clinical application)

Pharmacophore modeling and other ligand-based drug design strategies are powerful computational tools for understanding the SAR of quinolinone derivatives and for guiding the design of new, potentially more active analogs. mdpi.com These methods rely on the principle that a molecule's biological activity is determined by a specific three-dimensional arrangement of steric and electronic features, known as a pharmacophore. nih.gov

Ligand-based approaches are particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com One such method, Comparative Molecular Field Analysis (CoMFA), has been successfully applied to quinoline-based compounds. mdpi.comnih.gov In a study on quinoline derivatives with anti-gastric cancer activity, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed using CoMFA. mdpi.com This model correlated the 3D steric and electrostatic fields of a set of 33 known active compounds with their biological activities. The resulting model demonstrated good predictive power and generated contour maps that visualized the regions where certain structural properties would be beneficial or detrimental to activity. mdpi.comnih.gov For example, the maps might indicate that a bulky, electropositive group is favored in one region, while a smaller, electronegative group is preferred in another. Based on these insights, new quinoline compounds were designed in silico with predicted enhanced biological activity. mdpi.comresearchgate.net

Structure-based pharmacophore modeling is employed when the target structure is known. In a study aimed at designing novel inhibitors targeting the DNA gyrase B (gyrB) subunit of S. aureus, a shared feature pharmacophore model was generated based on the crystal structures of the protein bound to known inhibitors. nih.gov The resulting pharmacophore model identified several key chemical features essential for binding:

Hydrophobic regions

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Aromatic moieties (Ar)

Halogen bond donors (XBD)

This pharmacophore model then served as a 3D query to screen large chemical databases for novel molecules possessing the desired features in the correct spatial arrangement. nih.gov This process, known as virtual screening, can efficiently identify a smaller, more focused set of "hit" compounds for further experimental testing. The identified ligands from this screening were then computationally fused with the quinolone ring to create novel synthetic models, demonstrating a direct application of pharmacophore-guided design. nih.gov These computational approaches serve as a crucial starting point for experimental investigations, helping to prioritize synthetic efforts and accelerate the discovery of new bioactive molecules. mdpi.comfrontiersin.org

The table below outlines key pharmacophoric features identified for quinoline derivatives against different biological targets.

| Target/Method | Key Pharmacophoric Features Identified | Design Principle | Reference |

| Serine/threonine protein kinase (Anticancer) / CoMFA | Steric and electrostatic field distributions | Analyze contour maps to identify favorable/unfavorable regions for substitution. | mdpi.comnih.gov |

| DNA Gyrase B (Antibacterial) / SFP | Hydrophobic regions, HBA, HBD, Aromatic moieties, Halogen bond donors | Use pharmacophore as a 3D query for virtual screening of compound libraries. | nih.gov |

| c-Met Tyrosine Kinase (Anticancer) / SAR | 4-Phenoxyquinoline core, 5-atom linker, H-bond donors/acceptors | Maintain essential pharmacophoric portions while modifying other parts of the molecule. | nih.gov |

Advanced Applications and Emerging Research Frontiers for 7 Fluoro 1 Methylquinolin 4 1h One

Role of 7-Fluoro-1-methylquinolin-4(1H)-one in Materials Science (e.g., Organic Electronics, Sensors, Dyes)

The quinoline (B57606) scaffold is a key component in the design of functional organic materials. wikipedia.org The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position of the quinolinone core in this compound can significantly influence its electronic and photophysical properties, making it a candidate for applications in materials science.

Organic Electronics: Fluorinated quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The fluorine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. The photophysical properties of quinoline-based compounds, such as their absorption and emission spectra, are key to their performance in these applications. nih.gov While specific data for this compound is not extensively documented, the general properties of related compounds suggest potential.

Sensors: The quinolinone structure is a versatile platform for the development of fluorescent chemosensors. crimsonpublishers.com Derivatives of 8-amidoquinoline have shown potential as fluorescent probes for the determination of zinc ions. nih.gov The fluorescence properties of quinoline derivatives can be tuned by the introduction of different functional groups, which can interact with specific analytes and result in a detectable change in the fluorescence signal. nih.gov The presence of the fluorine atom in this compound could enhance its photostability and quantum yield, making it a potentially valuable building block for new fluorescent sensors.

Dyes: Quinoline derivatives are used in the synthesis of dyes for various applications, including dye-sensitized solar cells (DSSCs). wikipedia.org The conjugated molecular structure of quinoline allows for strong absorption of light, a key property for any dye. The energy gap of the molecule can be fine-tuned through functional group modifications to absorb light at specific wavelengths. wikipedia.org

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Organic Electronics | Component in OLEDs and OSCs | Fluorine atom for tuning HOMO/LUMO levels |

| Sensors | Fluorescent probe for analyte detection | Quinolinone scaffold with tunable fluorescence |

| Dyes | Light-absorbing component in DSSCs | Conjugated quinoline system |

Catalytic Applications and Ligand Design Based on the Quinolinone Scaffold

The quinoline motif is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. thieme-connect.com The nitrogen atom in the quinoline ring can coordinate to a metal center, and the rigid bicyclic structure provides a well-defined chiral environment around the catalytic site.

The synthesis of chiral ligands containing quinoline motifs has become a significant area of research for generating enantiomerically pure compounds with biological and pharmaceutical interest. thieme-connect.com These ligands have been successfully employed in a variety of asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions. thieme-connect.comthieme-connect.com While this compound itself is not a catalyst, it represents a valuable building block for the synthesis of novel quinoline-based ligands. The presence of the fluorine atom can influence the electronic properties of the ligand, which in turn can affect the activity and selectivity of the corresponding metal catalyst. mdpi.com

Table 2: Examples of Asymmetric Reactions Using Quinoline-Based Ligands

| Reaction Type | Catalyst System | Reference |

|---|---|---|

| Asymmetric Alkynylation | Copper bis(oxazoline) | nih.gov |

| Asymmetric Hydrogenation | Chiral Borane Catalyst | nih.gov |

| Asymmetric Cyclopropanation | Heterogeneous Catalysts | thieme-connect.com |

Development of this compound as a Molecular Probe for Biological Systems (e.g., Enzyme Activity Reporters)

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and quantifying biological processes in real-time. crimsonpublishers.com Quinoline and its derivatives are attractive scaffolds for the development of such probes due to their inherent fluorescence properties, which can be modulated by their local environment or by specific interactions with biomolecules. crimsonpublishers.comresearchgate.net

Several quinolinone derivatives have been developed as fluorescent probes for various applications. For instance, certain quinoline-based probes have been used for the detection of lipid droplets in living cells and for imaging amyloid-beta aggregates associated with Alzheimer's disease. crimsonpublishers.com The design of these probes often involves the incorporation of a recognition moiety that selectively binds to the target of interest, and a signaling unit (the quinolinone fluorophore) that reports this binding event through a change in its fluorescence. mdpi.com

This compound could serve as a core structure for the development of novel molecular probes. The fluorine atom can enhance properties such as photostability and cell permeability. By attaching a specific enzyme substrate or a reactive group to the quinolinone scaffold, it may be possible to design probes that report on the activity of specific enzymes through a "turn-on" or "turn-off" fluorescence mechanism. mdpi.com

Synthetic Methodological Innovations for Future Derivatization

The functionalization of the quinoline scaffold is a key area of research to access a wide range of derivatives with diverse properties. mdpi.com Numerous synthetic methods have been developed for the synthesis of quinolones, including metal-free and metal-catalyzed approaches. rsc.orgnih.gov These methods provide a toolbox for the future derivatization of this compound.

Innovations in synthetic methodologies, such as C-H activation and cross-coupling reactions, offer powerful strategies for introducing new functional groups at various positions of the quinolinone ring. nih.gov For example, palladium-catalyzed reactions have been extensively used for the synthesis of substituted quinolones. rsc.org The presence of the fluorine atom and the methyl group on this compound may influence the regioselectivity of these reactions, opening up avenues for creating novel derivatives that would be difficult to access through traditional methods. Future synthetic efforts could focus on developing site-selective functionalization reactions to modify the existing scaffold of this compound, leading to a library of new compounds with potentially enhanced properties for various applications. researchgate.net

Table 3: Synthetic Strategies for Quinoline and Quinolone Derivatives

| Synthetic Method | Key Features | Reference |

|---|---|---|

| Metal-Free Synthesis | Simplicity, low cost, non-hazardous | rsc.org |

| Palladium-Catalyzed Synthesis | High efficiency for C-C and C-N bond formation | rsc.org |

| Copper-Catalyzed Synthesis | Versatile for various cyclization reactions | organic-chemistry.org |

| Nanocatalyzed Protocols | Environmentally friendly, high yield, catalyst reusability | nih.gov |

Opportunities for Further Computational and Theoretical Investigations

Computational and theoretical methods play a crucial role in understanding the properties of molecules and in guiding the design of new compounds. mdpi.com For this compound, several computational avenues can be explored to predict its behavior and potential applications.

Molecular Modeling and Docking: Molecular docking studies can be employed to investigate the potential interactions of this compound with various biological targets. wpu.edu.synih.gov By predicting the binding affinity and mode of interaction, it is possible to identify potential protein targets and to design derivatives with improved inhibitory activity. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure, reactivity, and photophysical properties of this compound. mdpi.com These calculations can be used to predict its HOMO-LUMO gap, which is relevant for its potential use in organic electronics, as well as its absorption and emission spectra, which are important for its applications as a fluorescent probe or dye. iaea.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of related quinolinone derivatives to establish a correlation between their chemical structures and their biological activities. nih.gov This can aid in the rational design of new derivatives of this compound with enhanced potency.

Unexplored Biological Targets and Mechanistic Hypotheses for Quinolinone Derivatives

The primary biological targets of many fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. nih.gov While the antibacterial activity of this compound has not been extensively reported, its structural similarity to known fluoroquinolones suggests that it may also target these enzymes. nih.gov

Beyond their antibacterial effects, quinolone derivatives have been investigated for a wide range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net The specific structural features of this compound, namely the 7-fluoro and 1-methyl substitutions, may confer novel biological activities or selectivity towards different targets.

Unexplored Targets: There is potential for this compound and its derivatives to interact with other enzymes or receptors in both pathogens and human cells. For example, some quinolones have been shown to interact with eukaryotic topoisomerases, which could be relevant for anticancer applications. wikipedia.org Furthermore, the quinoline scaffold is present in drugs targeting a variety of receptors and enzymes, suggesting that derivatives of this compound could be explored for their activity against a broader range of biological targets. mdpi.comresearchgate.net

Mechanistic Hypotheses: The fluorine atom at the C-7 position is known to be important for the activity of many fluoroquinolones, potentially by enhancing cell penetration and interaction with the target enzyme. researchgate.net The N-1 methyl group may influence the compound's solubility, metabolic stability, and interaction with the binding pocket of its target. It is hypothesized that these structural modifications could lead to altered or novel mechanisms of action compared to traditional fluoroquinolones. For instance, they might exhibit dual-targeting capabilities or interact with allosteric sites on their target proteins. nih.govnih.gov Further experimental studies are needed to validate these hypotheses and to uncover the full therapeutic potential of this class of compounds. mdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for 7-Fluoro-1-methylquinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives or halogenation of preformed quinolinones. For fluorinated analogs, fluorination can be achieved using reagents like HF-pyridine or via nucleophilic substitution (e.g., replacing chlorine in 7-chloro precursors with fluorine). Reaction optimization includes controlling temperature (e.g., reflux in methanol/water mixtures) and stoichiometry of reagents like sodium hydroxide or acetic acid . For example, substituting bromoketones in solid-phase synthesis (as seen in 7-chloro analogs) can introduce structural diversity while maintaining high yields (70–93%) under reflux conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing quinolinone derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns and regiochemistry. For example, H NMR can distinguish between methyl (δ ~3.5 ppm) and fluorine-induced deshielding effects on aromatic protons .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas, especially for derivatives with isotopic labels (e.g., F) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, such as non-classical ring conformations or hydrogen-bonding networks, as demonstrated in fluorinated dihydroquinolinones .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, MS, and XRD results. For instance, unexpected dihydroquinolinone formation (due to lower reaction temperatures) was resolved via XRD, revealing puckered ring conformations (Q = 0.3577 Å, Θ = 117.9°) .

- Computational Modeling : Density Functional Theory (DFT) can predict spectral shifts (e.g., IR/Raman) and validate experimental observations, as shown in studies of 3-ethoxymethyl-dihydroquinolinones .

- Controlled Replication : Adjust reaction parameters (e.g., temperature, solvent polarity) to isolate intermediates and identify side products .

Q. What strategies optimize functionalization of the quinolinone core via Mannich or nucleophilic substitution reactions?

- Methodological Answer :

- Mannich Reactions : Use paraformaldehyde and secondary amines (e.g., piperidine) to introduce aminomethyl groups at the 3-position. Yield optimization (61–70%) requires strict pH control (e.g., triethylamine as a base) and polar aprotic solvents (e.g., DMF) .

- Fluorine-Specific Reactions : Electrophilic fluorination with Selectfluor® or late-stage C–H activation (e.g., Pd-catalyzed coupling) can introduce fluorine at the 7-position while avoiding deprotection of sensitive groups .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in fluorinated quinolinone derivatives?

- Methodological Answer : SHELXL refines high-resolution XRD data to map fluorine’s electron-withdrawing effects on bond lengths and angles. For example, in 7-amino-4-trifluoromethyl derivatives, intermolecular C–H⋯F interactions stabilize crystal packing, validated via Cremer-Pople puckering parameters (Φ = 44.6°) . This approach is critical for distinguishing regioisomers (e.g., 4-hydroxy vs. 2-keto tautomers) .

Tables for Key Data

| Analytical Technique | Application Example | Critical Parameters |

|---|---|---|

| XRD (SHELXL) | Resolving dihydroquinolinone conformations | Q = 0.3577 Å, Θ = 117.9° |

| H NMR | Regioselectivity of methyl groups | δ 3.5 ppm (CH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.